1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea
Description
This urea derivative features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a morpholinopyrimidine moiety through an ethyloxy chain.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O4/c1-26-15-3-2-13(19)10-14(15)23-18(25)20-4-7-28-17-11-16(21-12-22-17)24-5-8-27-9-6-24/h2-3,10-12H,4-9H2,1H3,(H2,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATWFLHFYGICEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)urea, often referred to as a morpholinopyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₈H₂₂ClN₅O₃
- Molecular Weight : 391.9 g/mol
- CAS Number : 1448050-44-9
The compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. Its structure allows it to interact with target proteins, influencing cellular processes such as signal transduction and gene expression.
Antitumor Activity
Recent studies have shown that morpholinopyrimidine derivatives exhibit notable antitumor properties. For instance, research demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could significantly reduce pro-inflammatory cytokine production in macrophage cells stimulated with lipopolysaccharides (LPS), suggesting a potential use in treating inflammatory diseases .
Data Table: Biological Assays
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antitumor | MTT Assay | IC₅₀ = 12 µM | |
| Anti-inflammatory | ELISA | Decreased IL-6 by 70% | |
| Enzyme Inhibition | MPO Inhibition | IC₅₀ = 25 µM |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound effectively inhibited cell growth, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers, supporting its potential therapeutic role in chronic inflammatory conditions.
Comparison with Similar Compounds
Structural Analog: PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea)
Key Differences :
- Core Heterocycle: PQ401 substitutes the morpholinopyrimidine group with a 2-methylquinoline, altering electronic properties and steric bulk .
- Biological Context : PQ401 is implicated in kinase inhibition (e.g., IGF-1 receptor) and G-protein coupled receptor pathways, suggesting the target compound may share similar targets due to the shared urea and phenyl motifs .
Structural Analog: NS1608 (N-(3-Trifluoromethylphenyl)-N′-(2-Hydroxy-5-Chlorophenyl)urea)
Key Differences :
- Substituents : NS1608 replaces the 5-chloro-2-methoxyphenyl group with a 2-hydroxy-5-chlorophenyl group and incorporates a trifluoromethylphenyl moiety.
- Activity: NS1608 is a KCa1.1 channel opener with an EC50 of 3.5 µM, highlighting the role of urea derivatives in ion channel modulation . The target compound’s morpholinopyrimidine group may confer selectivity for distinct targets.
Structural Analog: Compound 19j (Antimicrobial Quinolone Derivative)
Key Differences :
- Core Structure: Compound 19j () integrates the 5-chloro-2-methoxyphenyl group into a trifluoromethylquinolone scaffold, linked to an imidazolidinedione ring.
- Activity: Exhibits antimicrobial properties, contrasting with the expected kinase or ion channel activity of the target compound. The quinolone core likely drives DNA gyrase inhibition, whereas the target’s pyrimidine may favor protein-binding interactions .
- Physical Properties : Melting point (126°C) is lower than typical urea derivatives (e.g., PQ401), possibly due to the flexible ethyloxy linker in the target compound .
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 5-chloro-2-methoxyphenyl group is a conserved pharmacophore across diverse therapeutic areas, from antimicrobials (compound 19j) to kinase inhibitors (PQ401). The urea bridge enhances binding affinity through hydrogen bonding .
- Morpholinopyrimidine Advantage: The target compound’s morpholinopyrimidine group may improve solubility and target specificity compared to quinoline (PQ401) or trifluoromethylphenyl (NS1608) moieties .
- Unresolved Questions: Limited data on the target compound’s EC50, IC50, or pharmacokinetics necessitate further studies to validate its mechanistic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
